molecular formula C18H23NO4S2 B14823078 Bis(2-tosylethyl)amine

Bis(2-tosylethyl)amine

Cat. No.: B14823078
M. Wt: 381.5 g/mol
InChI Key: OUKWGGJAHVKJKZ-UHFFFAOYSA-N
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Description

Bis(2-tosylethyl)amine is a tertiary amine derivative featuring two 2-tosylethyl groups (toluenesulfonyl-substituted ethyl moieties) attached to a central nitrogen atom. The tosyl (p-toluenesulfonyl) group confers unique electronic and steric properties, making this compound valuable in organic synthesis, particularly as a precursor for nucleophilic substitution reactions due to the sulfonyl group’s role as a leaving group . Its molecular formula is C₁₈H₂₃NO₄S₂, with a molecular weight of 405.51 g/mol (calculated based on structural analogs in ).

Properties

Molecular Formula

C18H23NO4S2

Molecular Weight

381.5 g/mol

IUPAC Name

2-(4-methylphenyl)sulfonyl-N-[2-(4-methylphenyl)sulfonylethyl]ethanamine

InChI

InChI=1S/C18H23NO4S2/c1-15-3-7-17(8-4-15)24(20,21)13-11-19-12-14-25(22,23)18-9-5-16(2)6-10-18/h3-10,19H,11-14H2,1-2H3

InChI Key

OUKWGGJAHVKJKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCNCCS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-tosylethyl)amine typically involves the reaction of ethylenediamine with tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through nucleophilic substitution, where the amine groups of ethylenediamine attack the electrophilic sulfur atoms of tosyl chloride, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reactions similar to laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity, making the process more efficient for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Bis(2-tosylethyl)amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The tosyl groups can be displaced by nucleophiles, leading to the formation of new compounds.

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form primary or secondary amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Nucleophilic Substitution: Formation of azides, nitriles, or other substituted amines.

    Oxidation: Formation of nitroso or nitro compounds.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Bis(2-tosylethyl)amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

    Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of specialty chemicals, including surfactants, catalysts, and materials for electronic applications.

Mechanism of Action

The mechanism of action of bis(2-tosylethyl)amine involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. The tosyl groups enhance the electrophilicity of the amine group, facilitating nucleophilic attacks. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bis(2-tosylethyl)amine belongs to a broader class of bis-substituted amines. Below, we compare its structural, physical, and functional properties with four closely related compounds:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity/Applications Solubility/Melting Point (if available)
This compound C₁₈H₂₃NO₄S₂ 405.51 Tosyl, ethylamine Nucleophilic substitution precursor, drug intermediates Limited data; likely soluble in DMSO
Bis[2-(tosylamino)-3-methylbutyl]amine C₂₄H₃₇N₃O₄S₂ 495.70 Tosylamino, branched alkyl Chelating agents, polymer synthesis Not reported
Bis-[2-hydroxy-ethyl]amine (Fomocaine analog) C₆H₁₅NO₂ 133.19 Hydroxyethyl Local anesthetic (e.g., Fomocaine), surfactant MP: 89–91°C; soluble in polar solvents
(2-azidoethyl)bis(2-methoxyethyl)amine C₉H₂₁N₅O₂ 247.30 Azido, methoxyethyl Click chemistry, photolabile linkers No data
Bis(1H-benzotriazol-1-ylmethyl)(2-phenylethyl)amine C₂₄H₂₃N₇ 433.51 Benzotriazole, phenethyl Corrosion inhibition, metal coordination Requires protective handling

Structural and Functional Differences

  • Tosyl vs. Hydroxyethyl Groups : this compound’s tosyl groups enhance its electrophilicity compared to bis-[2-hydroxy-ethyl]amine, which is more polar due to hydroxyl groups. This difference makes the former more reactive in alkylation reactions, while the latter is suited for hydrogen bonding in surfactants or drug formulations .
  • Azido vs. Tosyl Reactivity: The azide group in (2-azidoethyl)bis(2-methoxyethyl)amine enables click chemistry applications, whereas this compound’s tosyl groups favor nucleophilic displacement (e.g., in Mitsunobu reactions or SN2 pathways) .
  • Benzotriazole vs. Tosyl : Bis(1H-benzotriazol-1-ylmethyl)(2-phenylethyl)amine’s benzotriazole moieties are effective in metal coordination and corrosion inhibition, contrasting with the sulfonyl group’s role in stabilizing transition states during synthesis .

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